Phenylhydrazine, a related compound to propylhydrazine hydrochloride, has been shown to interact with human hemoglobin, leading to the generation of reactive oxygen species such as O2-. This reaction varies depending on whether oxy- or methemoglobin is present and is monitored by observing the reduction of ferricytochrome c or the oxidation of epinephrine1. In the context of the neuromuscular system, phenylhydrazine hydrochloride has been found to affect the locust excitatory neuromuscular systems by potentiating muscle contractions and excitatory post-synaptic potential (EPSP) at low concentrations. At higher concentrations, it depresses neurally evoked contraction and the response to l-glutamate, suggesting a presynaptic action at low concentrations and a direct action on post-synaptic glutamate receptors at higher concentrations3.
Phenylhydrazine derivatives have a history of use as therapeutic agents, initially employed as antipyretics. However, their toxic action on red blood cells was a significant drawback. Despite this, phenylhydrazine hydrochloride was later suggested for treating polycythemia due to its ability to reduce red blood cell count and hemoglobin levels2. Additionally, phenylhydrazine hydrochloride has been used to induce anemia in animal models for research purposes9.
In the production of pesticides and medicines, phenylhydrazine hydrochloride serves as an intermediate. However, its use generates toxic wastewater with complex composition, which has prompted research into comprehensive treatment methods such as resin adsorption and Fenton oxidation to improve biodegradability7.
Phenylhydrazine hydrochloride has been used in experimental studies to investigate its effects on biological systems. For instance, it has been shown to induce dose-dependent cytotoxicity in zebrafish embryos and larvae, causing phenotypic abnormalities and increased apoptosis in a time and dose-dependent manner9. This suggests its utility in studying the developmental toxicity of chemical compounds.
New derivatives of phenylhydrazine, such as N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, have been synthesized and evaluated for their cytotoxic effects against human hepatoma and breast cancer cells. Some of these compounds have shown more potent cytotoxicity than the reference compound 5-FU, indicating their potential as model compounds for further synthetic studies in cancer research6.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6